4-Cyclopropyloxane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

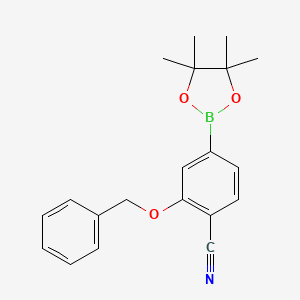

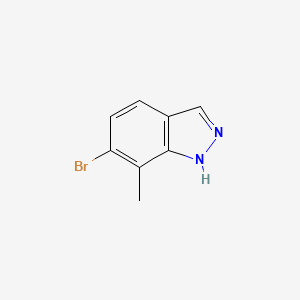

“4-Cyclopropyloxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1461705-35-0 . It has a molecular weight of 170.21 . The IUPAC name for this compound is 4-cyclopropyltetrahydro-2H-pyran-4-carboxylic acid .

Molecular Structure Analysis

The InChI code for “4-Cyclopropyloxane-4-carboxylic acid” is 1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“4-Cyclopropyloxane-4-carboxylic acid” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Bioactivity and Synthesis

The cyclopropane moiety, a common element in the structure of 4-Cyclopropyloxane-4-carboxylic acid, has been explored for its bioactivity. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related compounds, originating from cyclopropanecarboxylic acid, have shown significant herbicidal and fungicidal activities (Tian et al., 2009). Moreover, the synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid highlight the chemical versatility of the cyclopropane moiety and its derivatives (Li, 2009).

Molecular Structure Analysis

Studies involving microwave spectroscopy, electron diffraction, and ab initio computations have been conducted to elucidate the structure of cyclopropanecarboxylic acid. This research demonstrates that the molecule prefers a conformation where the carbonyl group is syn to the cyclopropyl ring, offering insights into its molecular behavior (Marstokk et al., 1991).

Biological Activities and Applications

Cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid have a wide range of biological activities, including antifungal, antimicrobial, antiviral, and antitumor properties. The isolation, characterization, and synthesis of such compounds, along with an exploration of their biological activities, are of considerable interest in the scientific community (Coleman & Hudson, 2016).

Chemical Reactions and Applications

The reactivity of cyclopropane derivatives has been explored in various contexts. For instance, the synthesis of lignan conjugates via cyclopropanation and their antimicrobial and antioxidant activities demonstrate the potential pharmaceutical applications of these compounds (Raghavendra et al., 2016). Additionally, the electrochemical borylation of carboxylic acids offers a straightforward method to convert cyclopropane derivatives to boronic acids, showcasing the role of these compounds in organic synthesis and medicine (Barton et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

As a carboxylic acid derivative, it may interact with various biological molecules and processes .

Mode of Action

Carboxylic acids generally undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid can be converted into various derivatives, such as acid chlorides, anhydrides, esters, and amides .

Biochemical Pathways

Carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including the c4 photosynthetic pathway .

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the drug’s bioavailability and therapeutic effect .

Result of Action

Carboxylic acids and their derivatives can undergo various reactions, leading to different products and effects .

Propriétés

IUPAC Name |

4-cyclopropyloxane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBGITNBLFSMPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCOCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)

![[1-(2-Amino-6-chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1379888.png)

![4-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1379901.png)